molecular formula C8H10Cl2N2O B13074856 (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL

(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL

Cat. No.: B13074856
M. Wt: 221.08 g/mol
InChI Key: LKLIEWJYKIWFQV-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL is a chiral amino alcohol featuring a 3,5-dichloro-substituted pyridyl ring and a propanol backbone.

Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-dichloropyridin-4-yl)propan-1-ol

InChI

InChI=1S/C8H10Cl2N2O/c9-5-3-12-4-6(10)8(5)7(11)1-2-13/h3-4,7,13H,1-2,11H2/t7-/m1/s1

InChI Key

LKLIEWJYKIWFQV-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C(=C(C=N1)Cl)[C@@H](CCO)N)Cl

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(CCO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloropyridine as the starting material.

    Amination: The 3,5-dichloropyridine undergoes amination to introduce the amino group at the 3 position.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1 position of the propan-1-ol chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium thiolate (NaSR) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Chemistry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dichloro-Substituted Aromatic Compounds

3,5-Dichloro Aniline Derivatives

Evidence from diazo derivatives of 1,3,4-oxadiazole compounds highlights the role of dichloro substitutions on aromatic rings in modulating bioactivity. For example:

  • 3,5-Dichloro aniline demonstrated an IC50 of 125 µg/mL in DPPH antioxidant assays, indicating moderate free radical scavenging activity .
  • 2,5-Dichloro aniline and 3-chloro aniline showed higher potency (IC50 = 62.5 µg/mL), suggesting that substitution position significantly impacts efficacy .

Comparison with Target Compound: The 3,5-dichloro substitution on the pyridyl ring of (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL may enhance lipophilicity compared to benzene-based analogs like 3,5-dichloro aniline.

Pyridyl-Containing Nitrosamines (NNK, NNAL)

Nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite NNAL share a pyridyl ring but differ critically by containing nitrosamine groups linked to carcinogenicity . These compounds induce lung and pancreatic tumors in rats, with NNAL acting as a proximate pancreatic carcinogen .

Comparison with Target Compound: Unlike NNK/NNAL, (3R)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL lacks nitrosamine functional groups, which are directly implicated in DNA adduct formation and carcinogenicity. The amino-propanol moiety in the target compound may instead facilitate safer interactions with therapeutic targets, such as enzymes or receptors requiring polar interactions .

Functional Group Contributions

Amino-Propanol Backbone

The propanol chain in the target compound introduces hydrogen-bonding capacity via the hydroxyl and amine groups. This contrasts with simpler aniline derivatives (e.g., 3,5-dichloro aniline), which lack such polar functionalities. The stereochemistry (R-configuration) may further enhance target selectivity, as seen in chiral drugs like β-blockers or antifungals .

Dichloropyridyl vs. Dichlorophenyl

Pyridyl rings exhibit distinct electronic properties compared to phenyl rings due to the nitrogen atom’s electronegativity. For instance:

  • Solubility : Pyridine’s basic nitrogen could improve aqueous solubility relative to dichloro aniline derivatives, aiding bioavailability .

Hypothetical Pharmacological Profile

Compound Key Features Reported Activity
3,5-Dichloro aniline Dichloro-substituted benzene Moderate antioxidant (IC50 = 125 µg/mL)
2,5-Dichloro aniline Ortho/meta dichloro substitution High antioxidant (IC50 = 62.5 µg/mL)
NNK Pyridyl + nitrosamine Carcinogenic (lung/pancreatic tumors)
Target Compound Pyridyl + amino-propanol + 3,5-dichloro Predicted: Enhanced solubility and target binding vs. aniline analogs; lower toxicity vs. nitrosamines

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